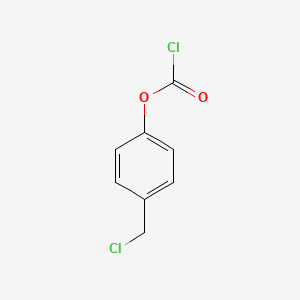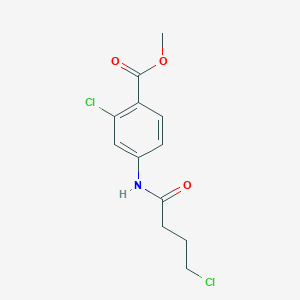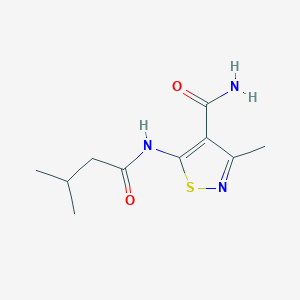
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules
Vorbereitungsmethoden
The synthesis of 3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide typically involves the reaction of 3-methylbutanoyl chloride with 3-methyl-1,2-thiazole-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Pyrazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and are known for their diverse biological activities.
Indole derivatives: These compounds have a benzopyrrole structure and are widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-methylbutanoylamino group, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C10H15N3O2S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
3-methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O2S/c1-5(2)4-7(14)12-10-8(9(11)15)6(3)13-16-10/h5H,4H2,1-3H3,(H2,11,15)(H,12,14) |
InChI-Schlüssel |
MVKCUMPKGCUPIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=C1C(=O)N)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

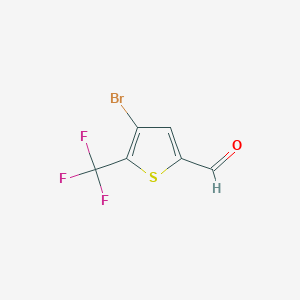
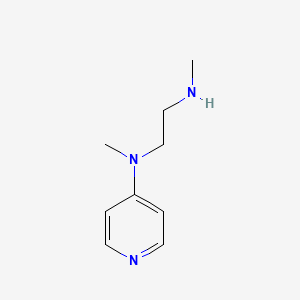
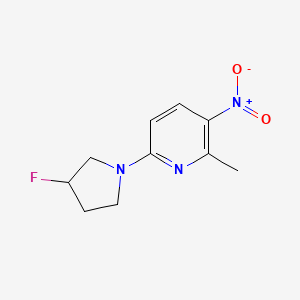

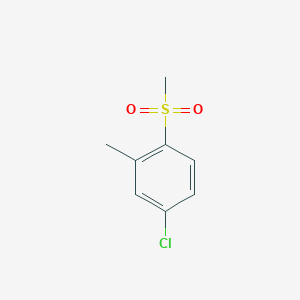




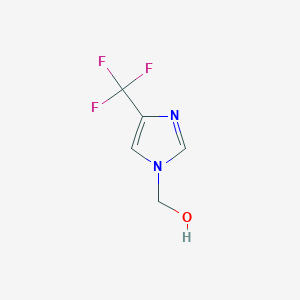
![4-[(R)-1-(4-chloro-phenyl)-ethylamino]-butyric acid methyl ester](/img/structure/B8414010.png)
